N-(cyanomethyl)-3-nitro-N-prop-2-ynylbenzenesulfonamide
Description
N-(cyanomethyl)-3-nitro-N-prop-2-ynylbenzenesulfonamide is a complex organic compound characterized by the presence of a cyanomethyl group, a nitro group, and a prop-2-ynyl group attached to a benzenesulfonamide core
Properties
IUPAC Name |
N-(cyanomethyl)-3-nitro-N-prop-2-ynylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c1-2-7-13(8-6-12)19(17,18)11-5-3-4-10(9-11)14(15)16/h1,3-5,9H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGWVIFTINRKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-3-nitro-N-prop-2-ynylbenzenesulfonamide typically involves multi-step reactions. One common method starts with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by the alkylation of the sulfonamide nitrogen with propargyl bromide to introduce the prop-2-ynyl group. Finally, the cyanomethyl group is introduced via a nucleophilic substitution reaction using cyanomethyl halides under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Cyanomethyl halides in the presence of a base like sodium hydride or potassium carbonate are commonly used.
Major Products Formed:
Oxidation: Oxidized derivatives of the prop-2-ynyl group.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-3-nitro-N-prop-2-ynylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-3-nitro-N-prop-2-ynylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. For instance, the nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The cyanomethyl group can act as a nucleophile, interacting with electrophilic sites in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- N-(cyanomethyl)-2-chloroisonicotinamide
- N-(cyanomethyl)-3-nitrobenzenesulfonamide
- N-(cyanomethyl)-N-prop-2-ynylbenzenesulfonamide
Comparison: N-(cyanomethyl)-3-nitro-N-prop-2-ynylbenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of synthetic and biological applications due to the synergistic effects of the nitro, cyanomethyl, and prop-2-ynyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
